

# Spectroscopic and Structural Analysis of Phenylsulfonyl Pyrazoles: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Phenylsulfonyl)-1H-pyrazole

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for phenylsulfonyl pyrazoles, with a focus on Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of specific experimental data for the unsubstituted **1-(Phenylsulfonyl)-1H-pyrazole**, this document presents a detailed analysis of the closely related and well-characterized derivative, 3,5-diphenyl-**1-(phenylsulfonyl)-1H-pyrazole**. The methodologies and data presented serve as a representative example for this class of compounds.

## Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for 3,5-diphenyl-**1-(phenylsulfonyl)-1H-pyrazole**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 3,5-diphenyl-**1-(phenylsulfonyl)-1H-pyrazole**<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity & Coupling Constant (J) Hz	Assignment
7.86	dd, J = 7.9, 1.4	Protons on the phenylsulfonyl group
7.77–7.73	m	Protons on the phenylsulfonyl group
7.58–7.55	m	Proton on the phenylsulfonyl group
7.51–7.48	m	Proton on the phenylsulfonyl group
7.57–7.45	m	Protons on the diphenyl groups
7.43–7.39	m	Protons on the diphenyl groups
6.63	s	Proton on the pyrazole ring (H-4)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
155.35	Carbon on the pyrazole ring (C-3 or C-5)
149.56	Carbon on the pyrazole ring (C-3 or C-5)
137.80	Quaternary carbon on the phenylsulfonyl group
134.12	Carbon on the phenylsulfonyl group
131.25	Quaternary carbon on a phenyl group
130.00	Carbon on a phenyl group
129.53	Carbon on the phenylsulfonyl group
129.47	Carbon on a phenyl group
129.38	Carbon on a phenyl group
129.01	Carbon on a phenyl group
128.72	Carbon on a phenyl group
127.97	Carbon on the phenylsulfonyl group
127.85	Carbon on a phenyl group
126.47	Carbon on a phenyl group
109.63	Carbon on the pyrazole ring (C-4)

## Experimental Protocols

### General Synthesis of 1-Tosyl-1H-pyrazoles<sup>[1]</sup>

A mixture of the corresponding 1H-pyrazole (0.2 mmol) and a suitable solvent (e.g., [HDBU] [OAc], 2.0 mL) is stirred at 95 °C under an air atmosphere for 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using appropriate chromatographic techniques.

### General Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peak.
- **$^{13}\text{C}$  NMR Acquisition:**  $^{13}\text{C}$  NMR spectra are acquired with proton decoupling. A sufficient number of scans are averaged to obtain a clear spectrum. Chemical shifts are reported in ppm relative to TMS or the deuterated solvent.

## Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole and highlights the key atomic positions relevant to the NMR data.

Caption: Structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole.

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## References

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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